3-((tert-Butoxycarbonyl)amino)-4-cyclopentylbutanoic acid
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Overview
Description
3-((tert-Butoxycarbonyl)amino)-4-cyclopentylbutanoic acid is a compound that belongs to the class of amino acid derivatives It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Mechanism of Action
Target of Action
The primary target of this compound is Caspase-3 , a crucial enzyme involved in apoptosis, or programmed cell death . Caspase-3 plays a significant role in the initiation of apoptotic cell death and is considered a vital target for therapeutic intervention in several diseases.
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines from unwanted reactions . The Boc group can be removed under acidic conditions, revealing the amine for further reactions .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides . The Boc-protected amino acid ionic liquids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .
Result of Action
The result of the compound’s action is the formation of dipeptides, which are crucial components in various biological processes . Dipeptides can act as building blocks for proteins or serve as bioactive molecules with diverse physiological roles.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . These solubility characteristics can impact the compound’s availability for reactions and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-4-cyclopentylbutanoic acid typically involves the protection of the amine group of an amino acid precursor with a tert-butoxycarbonyl group. One common method involves reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including this compound, can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-4-cyclopentylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the formation of free amines after Boc deprotection .
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)-4-cyclopentylbutanoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure but with a phenyl group instead of a cyclopentyl group.
N-tert-Butoxycarbonyl-L-valine: Features a valine residue with a Boc-protected amine group
Uniqueness
3-((tert-Butoxycarbonyl)amino)-4-cyclopentylbutanoic acid is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions in chemical and biological systems, making it valuable for specific applications where other Boc-protected amino acids may not be suitable .
Properties
IUPAC Name |
4-cyclopentyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)8-10-6-4-5-7-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHHKINNGLTSDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.